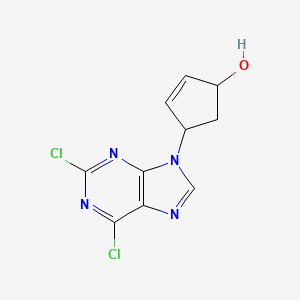![molecular formula C16H11BrO2 B14789914 Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
Methyl 3-bromobenzo[a]azulene-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromobenzo[a]azulene-10-carboxylate is an organic compound with the chemical formula C16H11BrO2 and a molecular weight of 315.17 g/mol . It is typically a white to light yellow solid and is slightly soluble in organic solvents such as ethanol and chloroform . This compound is used as an intermediate in organic synthesis and has applications in chemical research .
Métodos De Preparación
Methyl 3-bromobenzo[a]azulene-10-carboxylate is generally synthesized through organic synthesis methods. One common approach involves the reaction of bromobenzene with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents like ethanol or chloroform and may require specific temperatures and catalysts to achieve optimal yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Methyl 3-bromobenzo[a]azulene-10-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-bromobenzo[a]azulene-10-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromobenzo[a]azulene-10-carboxylate involves its interaction with various molecular targets and pathways. For example, azulene derivatives, including this compound, have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound and its derivatives potential candidates for therapeutic applications .
Comparación Con Compuestos Similares
Methyl 3-bromobenzo[a]azulene-10-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene . These compounds share a similar azulene core structure but differ in their functional groups and specific properties. For example:
Propiedades
Fórmula molecular |
C16H11BrO2 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
methyl 3-bromobenzo[a]azulene-10-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)15-12-6-4-2-3-5-11(12)14-9-10(17)7-8-13(14)15/h2-9H,1H3 |
Clave InChI |
CZLUPTXOVFOKEX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=CC=C2C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)


![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![Benzyl 4-[(2-amino-3-methylbutanoyl)amino]piperidine-1-carboxylate](/img/structure/B14789884.png)

![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)


![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)

